molecular formula C11H22N2O2 B153111 Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate CAS No. 370069-31-1

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Cat. No. B153111
M. Wt: 214.3 g/mol
InChI Key: PTVRCUVHYMGECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a versatile organic compound used in a variety of applications in chemical research. It is an alkyl amine derivative of piperidine, a cyclic amine with a five-membered ring. It is a colorless, volatile liquid with a pungent odor and is used as a building block in the synthesis of many organic molecules. It can be used as a catalyst, a reagent, or a precursor in a variety of reactions, such as in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the production of polymers, as a reagent for the synthesis of peptides, and in the synthesis of a variety of other organic molecules.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: is a chemical compound with several applications in scientific research. Below are some unique applications organized into separate fields:

Targeted Protein Degradation

This compound is used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This is particularly useful in drug development for diseases where protein degradation can have therapeutic effects .

Synthesis of Inhibitors

It serves as a reactant in the synthesis of various inhibitors, including:

Synthesis of Carbamoylphosphonates

Carbamoylphosphonates are compounds with potential as pesticides or drugs due to their biological activity. Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is used in their synthesis process .

Macrolactams Synthesis

The compound is involved in the synthesis of macrolactams through carbonylation/intramolecular amidation processes. Macrolactams are a class of macrocyclic compounds with antibiotic properties .

Intramolecular Transamidation

It is also used in intramolecular transamidation reactions, which are valuable for creating diverse chemical structures useful in medicinal chemistry .

properties

IUPAC Name

tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVRCUVHYMGECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373386
Record name tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

CAS RN

370069-31-1
Record name tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(S)-2-[(2,2,2-Trifluoro-ethanoylamino)-methyl]-piperidine-1-carboxylic acid tert butyl ester (18.2 g) was dissolved in methanol (500 ml) and treated with potassium carbonate (16.1 g). After stirring for 16 h solvent was removed at reduced pressure and the residue partitioned between dichloromethane/water. The organic phase was separated, washed with brine, dried and solvent removed at reduced pressure. the residue was column chromatographed (silica gel, 0-10% (9:1 methanol/ammonia) in dichloromethane eluant) to give the title compound (8.82 g) of description 1.
Name
(S)-2-[(2,2,2-Trifluoro-ethanoylamino)-methyl]-piperidine-1-carboxylic acid tert butyl ester
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Citations

For This Compound
2
Citations
MM Fizer, MV Slivka - 2022 - dspace.uzhnu.edu.ua
This article covers seven-membered heterocyclic systems with three heteroatoms in 1st, 2nd, and 5th positions of the ring and their aryl/heteroaryl-fused derivatives. It reviews the …
Number of citations: 0 dspace.uzhnu.edu.ua
V Srinivasulu, KD Janda, IA Abu-Yousef, MJ O'Connor… - Tetrahedron, 2017 - Elsevier
An efficient CuI-L-proline catalyzed one-pot synthesis was developed to generate a collection of skeletally diverse heterocyclic ring systems with sizes ranging from 6 to 9. A salient …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.